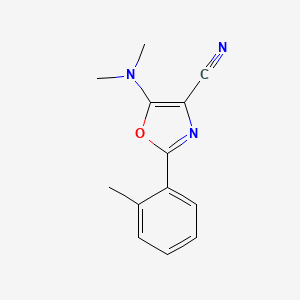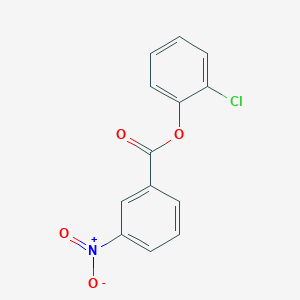![molecular formula C15H21NO2 B5769261 1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)
1-[(2-methoxyphenyl)acetyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methoxyphenyl)acetyl]azepane, also known as MPA, is a chemical compound that belongs to the class of azepanes. It is a psychoactive compound that has been extensively researched for its potential therapeutic applications. The chemical structure of MPA is shown below:
Mecanismo De Acción
The exact mechanism of action of 1-[(2-methoxyphenyl)acetyl]azepane is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This may lead to increased feelings of pleasure and reward, which could be beneficial in the treatment of depression and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may lead to increased feelings of pleasure and reward. Additionally, this compound has been shown to increase heart rate and blood pressure, which may be indicative of its stimulant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2-methoxyphenyl)acetyl]azepane in lab experiments is its high affinity for several neurotransmitter receptors. This makes it a useful tool for studying the effects of neurotransmitter activity on behavior and physiology. However, one limitation of using this compound is its potential for abuse and addiction. This may make it difficult to control for confounding variables in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 1-[(2-methoxyphenyl)acetyl]azepane. One area of interest is its potential therapeutic applications in the treatment of depression and addiction. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on neurotransmitter activity. Finally, research could be done to identify potential side effects and risks associated with the use of this compound.
Métodos De Síntesis
1-[(2-methoxyphenyl)acetyl]azepane can be synthesized through a multi-step process that involves the reaction of 2-methoxyphenylacetic acid with 1,6-diaminohexane. The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form the azepane ring. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
1-[(2-methoxyphenyl)acetyl]azepane has been studied extensively for its potential applications in the field of neuroscience. It has been shown to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This suggests that this compound may have potential therapeutic applications for a range of neurological disorders, including depression, anxiety, and addiction.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(2-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-14-9-5-4-8-13(14)12-15(17)16-10-6-2-3-7-11-16/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYYJIRBQPKSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-N'-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5769207.png)


![1-[(3-methylbenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5769217.png)


![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5769237.png)
![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)


